molecular formula C9H10O2S B8289363 Benzoic acid, 3-(mercaptomethyl)-, methyl ester

Benzoic acid, 3-(mercaptomethyl)-, methyl ester

Cat. No.: B8289363
M. Wt: 182.24 g/mol
InChI Key: DOOJMMFHYWPLDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 3-(mercaptomethyl)-, methyl ester is an organic compound characterized by the presence of a benzene ring substituted with a methyl ester and a mercaptomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoic acid, 3-(mercaptomethyl)-, methyl ester can be synthesized through several methods. One common approach involves the esterification of 3-mercaptomethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of diazomethane, where 3-mercaptomethylbenzoic acid reacts with diazomethane in an ether solution to produce methyl 3-mercaptomethylbenzoate. This method is advantageous due to its high yield and mild reaction conditions.

Industrial Production Methods

In an industrial setting, the production of methyl 3-mercaptomethylbenzoate often involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring a cost-effective and environmentally friendly process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(mercaptomethyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine, chlorine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Benzoic acid, 3-(mercaptomethyl)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of methyl 3-mercaptomethylbenzoate involves its interaction with specific molecular targets. The mercaptomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Benzoic acid, 3-(mercaptomethyl)-, methyl ester can be compared with other similar compounds, such as:

    Methyl benzoate: Lacks the mercaptomethyl group, making it less reactive in certain chemical reactions.

    Ethyl benzoate: Similar ester functionality but with an ethyl group instead of a methyl group.

    Propyl benzoate: Similar ester functionality but with a propyl group.

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

methyl 3-(sulfanylmethyl)benzoate

InChI

InChI=1S/C9H10O2S/c1-11-9(10)8-4-2-3-7(5-8)6-12/h2-5,12H,6H2,1H3

InChI Key

DOOJMMFHYWPLDY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CS

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-bromomethylbenzoate (6.9 g, 30 mmol; Lancaster) in dry acetone (10 mL) was added via dropwise addition a solution of thiourea (2.28 g, 30 mmol) in dry acetone (40 mL) at room temperature. After 15 minutes the precipitated thiouronium salt was collected by filtration; the solids were washed with acetone and dried. The thiouronium salt was dissolved in H2O (65 mL) and the pH was adjusted to 10.5 by the addition of 10% NaOH. The mixture was refluxed for 2 hours. After cooling to room temperature the solution was extracted with EtOAc and the organic layer was discarded. The aqueous solution was acidified to pH 1.5 and extracted three times with EtOAc. The organic extracts were dried (MgSO4), filtered and the solvent evaporated. The crude acid was then dissolved in anhydrous MeOH (125 mL), cooled to 0° C., and dry HCl gas was bubbled through the solution for 30 minutes. The reaction was then left for two days at room temperature. The mixture was concentrated in vacuo and the product was purified by flash column chromatography (silica, 5% EtOAc in hexane) providing a colorless oil: 1H NMR (250 MHz, CDCl3) δ8.00 (s, 1H, 2-phenyl), 7.91 (d, J=7.6 Hz, 1H, 6-phenyl), 7.52 (d, J=7.6 Hz, 1H, 4-phenyl), 7.39 (dd, J=7.6 Hz, 1H, 5-phenyl), 3.92 (s, 3H, methyl ester), 3.78 (d, J=7.7 Hz, 2H, SCH2), 1.79 (t, J=7.7 Hz, 1H, SH).
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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